
4-Methyl-2-(trifluoromethyl)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis Analysis
The synthesis of this compound involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula CF3C6H4CH2Br . The molecular weight is 239.03 .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities . It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a refractive index of 1.484 , a boiling point of 65-69 °C/5 mmHg , and a melting point of 29-33 °C . The density of this compound is 1.546 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organic Ionic Liquids (OILs) Synthesis : 4-Methyl-2-(trifluoromethyl)benzyl bromide has been utilized in the synthesis of novel Organic Ionic Liquids (OILs). These OILs, when treated with triethylamine, can promote the benzoin condensation of benzaldehyde, a key reaction in organic synthesis (Davis & Forrester, 1999).
Synthesis of Bromophenol Derivatives : The compound has been used in the synthesis of benzyl bromides, which are essential intermediates in creating bromophenol derivatives. These derivatives have shown potential in enzyme inhibition, useful in various biochemical applications (Bayrak et al., 2019).
Development of Antipathogenic Agents : It has been involved in the synthesis of acylthioureas, which exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This suggests its potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Study of Solvent Effects in Radical Reactions : In research focused on understanding the solvent effect on radical addition reactions, this compound has played a role in the experimental setup, contributing to insights on how different solvents affect these reactions (Yorimitsu et al., 2001).
Synthesis of Fluorescent and Colorimetric pH Probes : The compound is used in creating highly water-soluble fluorescent and colorimetric pH probes. Such probes are vital for monitoring acidic and alkaline solutions and have potential applications in real-time pH sensing for intracellular imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Generation and Immobilization of Benzyl Radicals : Studies have shown its application in the generation and immobilization of benzyl radicals on solid interfaces. This has implications for the synthesis and modification of various organic compounds (Jouikov & Simonet, 2010).
Benzylation of Alcohols : It's been used in a method for converting alcohols into benzyl ethers, a process with wide applications in organic synthesis and pharmaceuticals (Poon & Dudley, 2006).
Synthesis of Novel Oligomers : The compound has been employed in the synthesis of novel oligomers, such as all-para-brominated poly(N-phenyl-m-aniline)s, which have unique structural and electronic properties (Ito et al., 2002).
Reductive Coupling in Organic Synthesis : It's been part of studies exploring the carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines, revealing new methodologies in organic synthesis (Li et al., 2016).
Wirkmechanismus
Target of Action
It is used in the synthesis of various compounds with antiviral activities . It’s also used to prepare inhibitors of the hepatitis C virus NS5B polymerase .
Mode of Action
The compound is a useful building block in organic synthesis . It undergoes reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization that occurs when a hydrogen atom is removed .
Biochemical Pathways
The compound’s role in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may influence viral replication pathways .
Pharmacokinetics
Its use in drug synthesis implies it may have properties conducive to bioavailability .
Result of Action
Its use in the synthesis of antiviral compounds and hepatitis c virus inhibitors suggests it may have antiviral effects .
Safety and Hazards
This compound is considered hazardous. It poses a serious risk of skin corrosion and eye damage . It is also a slight fire hazard when exposed to heat or flame . Safety precautions include avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-methyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-2-3-7(5-10)8(4-6)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSCRLBUJIWGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
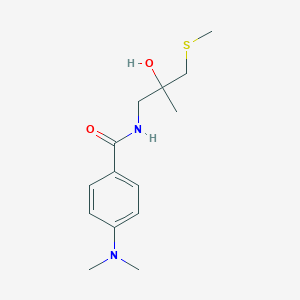


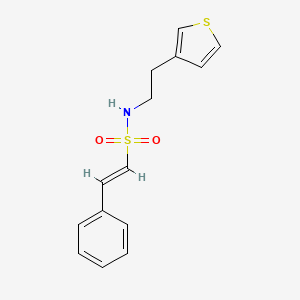
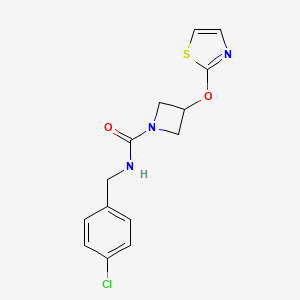
![ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate](/img/structure/B2958432.png)
![(1R,5S)-N-(4-chlorobenzyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2958433.png)
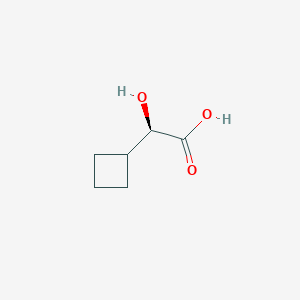
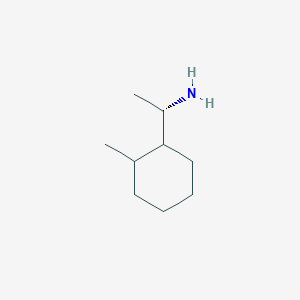
![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)


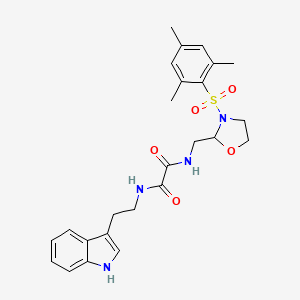
![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)
